what is the chemical structure and stereochemistry of 2-(2-Methylbutan-2-yl)pyrrolidine
what is the chemical structure and stereochemistry of 2-(2-Methylbutan-2-yl)pyrrolidine
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2-(2-Methylbutan-2-yl)pyrrolidine
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry and natural product synthesis.[1][2] Its prevalence in numerous alkaloids, amino acids like proline, and FDA-approved pharmaceuticals underscores its importance as a "privileged scaffold."[3][4] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[1] Furthermore, the potential for multiple stereogenic centers on the pyrrolidine ring provides a rich platform for modulating pharmacological activity, as different stereoisomers can exhibit vastly different biological profiles.[1][4]
This guide provides a comprehensive technical analysis of a specific, non-commercially cataloged derivative: 2-(2-Methylbutan-2-yl)pyrrolidine . We will dissect its chemical structure, delve into its stereochemical properties, present methodologies for its characterization and synthesis, and discuss its potential applications for researchers, scientists, and drug development professionals.
Part 1: Chemical Structure Elucidation
The fundamental identity of a molecule is defined by its structure and connectivity. For 2-(2-Methylbutan-2-yl)pyrrolidine, this involves understanding its constituent parts and their arrangement.
1.1. Nomenclature and Molecular Formula
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Systematic IUPAC Name: 2-(2-Methylbutan-2-yl)pyrrolidine
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Common Synonyms: 2-(tert-pentyl)pyrrolidine
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Molecular Formula: C₉H₁₉N
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Molecular Weight: 141.25 g/mol
The structure consists of a central pyrrolidine ring substituted at the 2-position with a 2-methylbutan-2-yl group, more commonly known as a tert-pentyl group.
1.2. Structural Representation
Below is the 2D chemical structure of 2-(2-Methylbutan-2-yl)pyrrolidine.
(Image of the 2D chemical structure of 2-(2-Methylbutan-2-yl)pyrrolidine would be placed here)
Key Structural Features:
-
Pyrrolidine Ring: A saturated five-membered ring containing one nitrogen atom. It acts as a secondary amine, with the nitrogen lone pair available for hydrogen bonding or chemical reactions.[5]
-
tert-Pentyl Group: A bulky, sterically hindering substituent attached to the carbon adjacent to the nitrogen. This group significantly influences the molecule's conformational preferences and its interactions with other molecules.
Part 2: A Deep Dive into Stereochemistry
Stereochemistry is a critical aspect of molecular design in drug discovery, as the spatial arrangement of atoms dictates the molecule's interaction with chiral biological macromolecules like enzymes and receptors.[1]
2.1. Identification of Stereocenters
A stereocenter (or chiral center) is an atom, typically carbon, that is bonded to four different groups.[6] In 2-(2-Methylbutan-2-yl)pyrrolidine, there is one stereocenter :
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C2 of the Pyrrolidine Ring: This carbon is attached to:
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The nitrogen atom of the ring (–NH–)
-
A hydrogen atom (–H)
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The C3 methylene group of the ring (–CH₂–)
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The tert-pentyl group (–C(CH₃)₂(CH₂CH₃))
-
The quaternary carbon of the tert-pentyl group is not a stereocenter because it is bonded to two identical methyl groups.
2.2. Enantiomers and Optical Activity
The presence of a single stereocenter means that 2-(2-Methylbutan-2-yl)pyrrolidine can exist as a pair of enantiomers . Enantiomers are non-superimposable mirror images of each other.[7] These two isomers will have identical physical properties (melting point, boiling point, solubility) but will differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.
The two enantiomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules:
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(R)-2-(2-Methylbutan-2-yl)pyrrolidine
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(S)-2-(2-Methylbutan-2-yl)pyrrolidine
A 1:1 mixture of both enantiomers is called a racemic mixture and is optically inactive.
Caption: Logical relationship of stereoisomers for a compound with one stereocenter.
Part 3: Spectroscopic Characterization and Analysis
Elucidating the structure of a novel compound relies on analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8] While experimental data for this specific molecule is not publicly available, we can predict its spectral characteristics based on known data for similar structures like 2-methylpyrrolidine.[9][10]
3.1. Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for 2-(2-Methylbutan-2-yl)pyrrolidine.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| H2 (on C2) | ~2.8 - 3.0 | Multiplet (m) | Deshielded by adjacent N and C. |
| Ring CH₂ (H3, H4, H5) | ~1.5 - 2.2 | Multiplets (m) | Complex overlapping signals. |
| NH | ~1.5 - 2.5 | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. |
| CH₂ (ethyl group) | ~1.3 - 1.5 | Quartet (q) | Coupled to the adjacent methyl group. |
| CH₃ (ethyl group) | ~0.8 - 0.9 | Triplet (t) | Coupled to the adjacent methylene group. |
| 2 x CH₃ (gem-dimethyl) | ~0.9 - 1.1 | Singlet (s) | Two equivalent methyl groups. |
| Table 1: Predicted ¹H NMR Spectral Data. |
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| C2 | ~65 - 70 | Highly deshielded due to N and bulky substituent. |
| C5 | ~45 - 50 | Carbon adjacent to nitrogen. |
| C3, C4 | ~25 - 35 | Ring carbons. |
| Quaternary C | ~35 - 40 | Carbon of the tert-pentyl group. |
| CH₂ (ethyl group) | ~30 - 35 | |
| 2 x CH₃ (gem-dimethyl) | ~25 - 30 | |
| CH₃ (ethyl group) | ~8 - 12 | |
| Table 2: Predicted ¹³C NMR Spectral Data. |
3.2. Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z = 141. Key fragmentation patterns would likely involve the loss of alkyl groups from the tert-pentyl substituent and cleavage of the pyrrolidine ring.
3.3. Experimental Protocol: NMR Data Acquisition
Acquiring high-quality NMR spectra is paramount for accurate structural verification.
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.
-
Solvent: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals.[9]
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrumentation:
-
Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[9]
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Use a standard single-pulse experiment.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-5 seconds to ensure full proton relaxation.
-
Number of Scans: 8-16 scans are typically sufficient.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Relaxation Delay: 2-10 seconds. A longer delay is needed for quaternary carbons.
-
Number of Scans: Several hundred to thousands of scans are required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transform to the Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the spectrum using the TMS signal at 0 ppm.
-
Caption: A typical workflow for NMR-based structural analysis.
Part 4: Conceptual Synthetic Strategies
The synthesis of specific, enantioenriched pyrrolidine derivatives is a significant challenge in organic chemistry.[11][12] Stereoselective methods are required to control the configuration of the C2 stereocenter.
4.1. Asymmetric Synthesis via Chiral Auxiliaries
One of the most robust methods for synthesizing chiral amines and heterocycles involves the use of a chiral auxiliary.[13] A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it is cleaved and can be recovered.[14] The SAMP/RAMP hydrazone methodology is a powerful example.
Conceptual Workflow:
-
Hydrazone Formation: A ketone precursor is reacted with a chiral auxiliary such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) to form a chiral hydrazone.
-
Deprotonation: The hydrazone is deprotonated with a strong base (e.g., LDA) to form a rigid, chelated azaenolate intermediate. The stereochemistry of the auxiliary blocks one face of the molecule.
-
Diastereoselective Alkylation: The azaenolate is reacted with an appropriate electrophile (e.g., a tert-pentyl halide or equivalent). The electrophile will preferentially attack from the less sterically hindered face, creating a new stereocenter with high diastereoselectivity.
-
Auxiliary Cleavage: The chiral auxiliary is removed, typically via ozonolysis or acidic hydrolysis, to yield the enantioenriched target molecule.
Caption: Asymmetric synthesis using a chiral auxiliary to control stereochemistry.
Part 5: Applications in Research and Drug Development
Substituted pyrrolidines are invaluable in drug discovery due to their ability to serve as versatile building blocks and pharmacophores.[5][15]
-
Chiral Ligands and Catalysts: The nitrogen atom and the defined stereochemistry make chiral pyrrolidines excellent ligands for asymmetric catalysis, enabling the synthesis of other chiral molecules.
-
Medicinal Chemistry Scaffolds: The pyrrolidine ring can improve key drug properties such as aqueous solubility and can serve as a rigid scaffold to orient functional groups for optimal binding to a biological target.[5] The bulky tert-pentyl group in 2-(2-Methylbutan-2-yl)pyrrolidine could be used to probe steric pockets in an enzyme's active site or a receptor's binding site.
-
Novelty in Chemical Space: The development of synthetic routes to novel structures like 2-(2-Methylbutan-2-yl)pyrrolidine, particularly those with quaternary-substituted stereocenters, expands the accessible chemical space for drug discovery programs.[11]
Conclusion
2-(2-Methylbutan-2-yl)pyrrolidine is a chiral, substituted pyrrolidine with a single stereocenter at the C2 position, leading to (R) and (S) enantiomers. While not a commonly cited compound, its structure embodies the key features that make the pyrrolidine scaffold a focus of intense research. Its stereochemical properties, which can be controlled through established asymmetric synthesis techniques, make it a potentially valuable building block for creating novel chemical entities. The analytical and synthetic methodologies outlined in this guide provide a framework for the characterization and creation of this and other complex pyrrolidine derivatives, empowering researchers to continue exploring the vast potential of this important heterocyclic system.
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